Maropitant-13C,d3
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Overview
Description
Maropitant-13C,d3 is a compound that is a labeled version of Maropitant, where carbon-13 and deuterium have been incorporated into the molecule. Maropitant itself is a selective and orally active neurokinin 1 receptor antagonist. It works by blocking the binding of substance P within the emetic center and the chemoreceptor trigger zone, making it highly effective in preventing vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maropitant-13C,d3 involves the incorporation of stable isotopes of carbon-13 and deuterium into the Maropitant molecule. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of labeled precursors and standard organic synthesis techniques to introduce the isotopes at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This would involve the use of specialized equipment and facilities to handle the labeled precursors and ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Maropitant-13C,d3, like its non-labeled counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific transformation desired. For example:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine .
Scientific Research Applications
Maropitant-13C,d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Maropitant.
Biology: Used to study the biological pathways and mechanisms involving neurokinin 1 receptors.
Medicine: Used in research to develop new treatments for conditions involving vomiting and nausea.
Industry: Used in the development and testing of new pharmaceuticals
Mechanism of Action
Maropitant-13C,d3 exerts its effects by blocking the neurokinin 1 receptor, which is a key receptor involved in the emetic response. Substance P, a neurotransmitter, binds to this receptor to trigger vomiting. By blocking this binding, this compound effectively prevents vomiting. The molecular targets and pathways involved include the emetic center and the chemoreceptor trigger zone .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another neurokinin 1 receptor antagonist used to prevent nausea and vomiting.
Rolapitant: A long-acting neurokinin 1 receptor antagonist used for similar purposes.
Uniqueness
Maropitant-13C,d3 is unique in that it is a labeled version of Maropitant, allowing for detailed studies of its pharmacokinetics and metabolism. The incorporation of carbon-13 and deuterium provides a way to trace the compound in biological systems, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C32H40N2O |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuterio(113C)methoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1/i4+1D3 |
InChI Key |
OMPCVMLFFSQFIX-MWEYJLMPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C(C)(C)C)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
Origin of Product |
United States |
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